Cyproconazole
Overview
Description
Cyproconazole is a triazole fungicide/pesticide with broad-spectrum antifungal activity . It likely inhibits 14-α demethylase, which inhibits ergosterol production and fungal cell wall synthesis . Additionally, cyproconazole may inhibit aromatase .
Synthesis Analysis
The synthesis of cyproconazole involves four reactions including a Grignard-nucleophilic reaction, a nucleophilic reaction, a ring-closing reaction, and a ring-opening reaction .
Molecular Structure Analysis
The molecular formula of Cyproconazole is C15H18ClN3O . The molecular weight is 291.78 g/mol .
Chemical Reactions Analysis
Cyproconazole can be analyzed in water specimens using high-performance liquid chromatography with triple quadrupole mass spectrometry . The limit of quantification of the method is 0.05 µg/L for cyproconazole in drinking water, surface water, and groundwater .
Physical And Chemical Properties Analysis
Cyproconazole appears as a white crystalline solid . It has a melting point of 103-105°C, a vapor pressure of 0.0347mPa at 20°C, and a boiling point of >250°C . It is soluble in xylene, acetone, and methanol .
Scientific Research Applications
Environmental Impact and Toxicity
Research has delved into the developmental toxicity of cyproconazole on aquatic organisms. For instance, a study on zebrafish embryos revealed that cyproconazole exhibited low toxicity at concentrations above environmentally relevant levels, suggesting a low risk to developing fish embryos. However, exposure led to significant decreases in spontaneous movement, hatching rate, and heart rate in zebrafish embryos and larvae at higher concentrations, indicating potential environmental risks if concentrations were to exceed typical levels (Cao et al., 2019) https://consensus.app/papers/developmental-toxicity-triazole-cyproconazole-cao/1d67c2b69fa856febffe331d2e24e0c6/?utm_source=chatgpt.
Mechanism of Action and Stereoselectivity
The stereoselective metabolism of cyproconazole by cytochrome P450 in rat liver microsomes has been studied to understand its metabolic pathways and potential adverse effects. This research provides insights into how cyproconazole's stereoisomers are metabolized differently, affecting their potency and toxicity (He et al., 2021) https://consensus.app/papers/stereostructureactivity-mechanism-cytochrome-p450-he/e7de781795a25858a2f4e9b7893c299b/?utm_source=chatgpt.
Resistance and Efficacy Against Fungal Diseases
Further investigations have evaluated the efficacy of cyproconazole against Fusarium head blight, highlighting the stereoselective efficiency of its isomers. This research contributes to a better understanding of the fungicide's action mechanism and its potential to stimulate deoxynivalenol production, a concern for food safety and agricultural practices (He et al., 2021) https://consensus.app/papers/deoxynivalenol-fusarium-graminearum-evaluation-he/f20d6d09ff5d5518904342936743c033/?utm_source=chatgpt.
Hazard and Resistance Induction
A study examining the hazard of agricultural triazole fungicides, including cyproconazole, on the induction of voriconazole resistance in Aspergillus fumigatus isolates highlights the environmental and health implications of extensive fungicide use. This research suggests that while cyproconazole does not play a key role in the induction of azole resistance through environmental routes, the potential for inducing resistant strains over long-term application should not be ignored (Moazeni et al., 2020) https://consensus.app/papers/hazard-fungicide-does-cyproconazole-induce-resistance-moazeni/010226e092175134867f843cdff9c748/?utm_source=chatgpt.
Safety And Hazards
Future Directions
Cyproconazole is used against powdery mildew, rust on cereals, and apple scab, and applied by air or on the ground to cereal crops, coffee, sugar beet, fruit trees, and grapes . It controls pests like Puccinia graminis, Puccinia spp., Pseudocercosporella herpotrichoides, and Septoria species . It can be used on above-ground wood to prevent it from decay from fungi as an alternative to Chromated Copper Arsenate . It was originally marketed for use on sod farms and golf courses . In the U.S., chemigation is allowed with less than half-inch application, aerial spraying with a 5 gpa minimum, ground application is adequate for coverage and canopy penetration . The re-entry interval is 12 hours. Reapplication within 30 days of harvest is not permitted .
properties
IUPAC Name |
2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNOUKDBUJZYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032601 | |
Record name | Cyproconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
>250 °C | |
Record name | CYPROCONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily soluble in acetone, ethanol, xylene, and dimethyl sulfoxide, Soluble at 25 °C (%w/w): acetone > 23; ethanol > 23; xylene 12; DMSO > 18., In water, 140 mg/L at 25 °C | |
Record name | CYPROCONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.25 g/cu cm | |
Record name | CYPROCONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.59X10-7 mm Hg at 25 °C | |
Record name | CYPROCONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cyproconazole | |
Color/Form |
Colorless crystals from hexane/CH2Cl2, Colorless solid | |
CAS RN |
94361-06-5 | |
Record name | Cyproconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94361-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyproconazole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094361065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyproconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYPROCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622B9C3E6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYPROCONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
106.2-106.9 °C | |
Record name | CYPROCONAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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